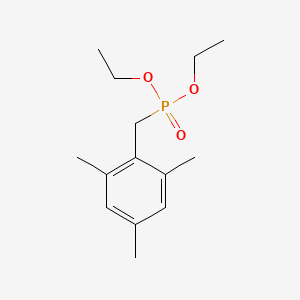

Diethyl 2,4,6-Trimethylbenzylphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2,4,6-Trimethylbenzylphosphonate is a phosphonate ester characterized by a benzyl group substituted with three methyl groups at the 2-, 4-, and 6-positions, coupled to a diethyl phosphonate moiety. This compound belongs to the organophosphorus family, which is widely utilized in organic synthesis, coordination chemistry, and material science due to its ability to act as a ligand or intermediate. The 2,4,6-trimethylbenzyl group introduces steric bulk and electron-donating effects, which can influence reactivity, solubility, and molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,4,6-Trimethylbenzylphosphonate typically involves the reaction of 2,4,6-trimethylbenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4,6-Trimethylbenzylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxide.

Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

Diethyl 2,4,6-Trimethylbenzylphosphonate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties.

Mechanism of Action

The mechanism of action of Diethyl 2,4,6-Trimethylbenzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 3,5-Dimethoxybenzylphosphonate

Structural Similarities and Differences :

- Substituents: Replaces the 2,4,6-trimethyl groups with 3,5-dimethoxy groups. Methoxy substituents are stronger electron donors compared to methyl groups, altering electronic properties and reactivity.

- Molecular Weight : The molecular formula (C₁₃H₂₁O₅P) gives a molecular weight of 288.27 g/mol . In contrast, Diethyl 2,4,6-Trimethylbenzylphosphonate (C₁₄H₂₁O₃P) would have a slightly lower molecular weight (~268.29 g/mol) due to fewer oxygen atoms.

- Applications : The dimethoxy derivative is often used in Suzuki-Miyaura coupling reactions as a directing group, whereas the trimethyl analog’s steric hindrance may limit such applications .

Key Data Comparison :

Diethyl Methylphosphonate and Dipinacolyl Methylphosphonate

Structural Context :

- Diethyl Methylphosphonate (): A simpler phosphonate with a single methyl group attached to phosphorus. Lacks aromaticity, reducing conjugation effects.

- Dipinacolyl Methylphosphonate (): Features a pinacolyl group (bulky bicyclic structure), enhancing steric shielding around phosphorus.

Comparison :

- Reactivity: this compound’s aromatic ring enables π-π stacking (observed in analogs like the indole system in ), unlike non-aromatic methylphosphonates.

- Thermal Stability : Bulky substituents (e.g., trimethylbenzyl or pinacolyl) increase thermal stability compared to simpler analogs .

Phosphate Esters with 2,4,6-Trimethylphenyl Groups

Examples :

- Di(2,4,6-trimethylphenyl) 2,6-dimethylphenyl phosphate (): A phosphate ester with a similar substitution pattern but differing in phosphorus oxidation state (phosphate vs. phosphonate).

- Tri(2,4,6-trimethylphenyl) phosphate (): Contains three 2,4,6-trimethylphenyl groups, offering extreme steric protection.

Functional Differences :

Biological Activity

Diethyl 2,4,6-trimethylbenzylphosphonate (DTBMP) is a phosphonate compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of DTBMP, focusing on its effects on cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its phosphonate group attached to a benzyl structure with three methyl substituents. Its chemical formula is C13H19O4P, and it exhibits properties typical of organophosphorus compounds.

Mechanisms of Biological Activity

- Cell Viability and Cytotoxicity :

- Fibroblast Activation :

-

Regulation of Myofibroblast Activity :

- The transient receptor potential vanilloid type 4 (TRPV4) channel has been identified as a target for DTBMP's action. TRPV4 is known to regulate myofibroblast activation in response to mechanical stimuli . Inhibition of TRPV4 has been shown to decrease myofibroblast activation and proliferation in valvular interstitial cells (VICs), suggesting that DTBMP may modulate these processes through TRPV4 .

Case Study 1: Hydrogel Applications

A study evaluated the use of DTBMP in hydrogels designed for tissue engineering applications. The incorporation of DTBMP into poly(ethylene glycol) (PEG) hydrogels demonstrated significant enhancement in fibroblast activation and survival rates. The photoinitiated polymerization process using DTBMP as an initiator showed rapid gelation times compared to traditional methods, indicating its potential for developing biocompatible materials for medical applications .

Case Study 2: Mechanical Stimulation Effects

Another investigation focused on how mechanical stimulation combined with TGF-β3 influences mesenchymal stem cell (MSC) tenogenesis. The results indicated that mechanical stimulation could enhance the expression of tenogenic markers when combined with phosphonate compounds like DTBMP. This suggests a synergistic effect where DTBMP may enhance cellular responses to mechanical cues in tissue engineering contexts .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diethyl 2,4,6-Trimethylbenzylphosphonate, and what experimental conditions optimize yield?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, reacting 2,4,6-trimethylbenzyl bromide with diethyl phosphite in anhydrous solvents (e.g., THF or dichloromethane) under inert atmosphere. Catalysts like ZnBr₂ (as used in related indole-phosphonate syntheses ) or bases (e.g., NaH) may enhance reactivity. Dean-Stark traps (reflux with toluene) can remove water for esterification reactions .

- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via vacuum distillation (as in diethyl adipate synthesis ) or column chromatography. Yield improvements often require strict anhydrous conditions and stoichiometric excess of phosphite.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Characterization Tools :

- NMR Spectroscopy : Analyze ¹H, ¹³C, and ³¹P NMR to verify substituent positions and phosphorus bonding. For example, the ³¹P NMR peak for phosphonates typically appears at δ 20–30 ppm.

- X-ray Crystallography : Resolve molecular geometry and confirm steric effects from trimethylbenzyl groups, as demonstrated in structurally similar indole-phosphonate systems .

- FT-IR : Identify P=O stretching vibrations (~1250–1300 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced Research Questions

Q. What catalytic or electronic effects arise from the 2,4,6-trimethylbenzyl substituent in organophosphonate reactions?

- Steric and Electronic Analysis :

- The trimethylbenzyl group introduces steric hindrance, potentially slowing nucleophilic attacks at the phosphorus center. Computational studies (e.g., DFT) can model electronic effects, such as charge distribution across the P=O bond.

- Compare reactivity with non-methylated analogs (e.g., benzylphosphonates) to isolate substituent impacts. Use Hammett constants to quantify electronic contributions .

Q. How do hydrogen-bonding and π-stacking interactions influence the supramolecular assembly of this compound in crystalline phases?

- Crystallographic Insights :

- Analyze X-ray data to identify intermolecular interactions. For example, the trimethylbenzyl group may engage in weak C–H···O hydrogen bonds with neighboring ester oxygens.

- Aromatic stacking between benzyl rings (face-to-face or edge-to-face) can stabilize crystal lattices, as observed in related indole-phosphonate structures .

Q. How can researchers resolve contradictory data in reaction kinetics or thermodynamic stability studies of this compound?

- Troubleshooting Framework :

- Reproducibility : Ensure consistent synthetic protocols (e.g., solvent purity, drying agents like MgSO₄ ).

- Impurity Analysis : Use HPLC or GC-MS to detect side products (e.g., hydrolyzed phosphonic acids).

- Control Experiments : Compare results with structurally simpler phosphonates to isolate variables.

Q. Safety and Regulatory Considerations

Q. What toxicological screening protocols are recommended for this compound in laboratory settings?

- Guidelines :

- Follow EFSA’s framework for structurally similar phosphonates :

- Conduct bacterial reverse mutation assays (Ames test) and in vitro micronucleus tests.

- Assess acute toxicity (OECD 423) and dermal irritation (OECD 404).

- Monitor residual solvents (e.g., ethyl acetate or THF) via GC-MS .

Q. Data Management and Reproducibility

Q. How should researchers document and archive spectral data for this compound to ensure reproducibility?

- Best Practices :

Properties

Molecular Formula |

C14H23O3P |

|---|---|

Molecular Weight |

270.30 g/mol |

IUPAC Name |

2-(diethoxyphosphorylmethyl)-1,3,5-trimethylbenzene |

InChI |

InChI=1S/C14H23O3P/c1-6-16-18(15,17-7-2)10-14-12(4)8-11(3)9-13(14)5/h8-9H,6-7,10H2,1-5H3 |

InChI Key |

JISHNMYIBUTGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=C(C=C(C=C1C)C)C)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.